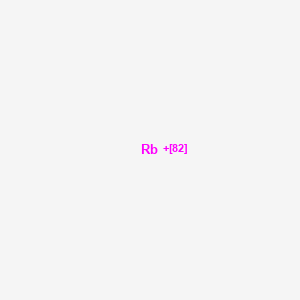
Rubidium cation Rb-82
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rubidium cation Rb-82 is a radioactive isotope of rubidium, widely used in the field of nuclear medicine. It is particularly valuable in myocardial perfusion imaging, a type of Positron Emission Tomography (PET) imaging used to evaluate regional myocardial perfusion in patients with suspected or existing coronary artery disease . This compound is produced by the decay of strontium-82 and has a half-life of approximately 76 seconds .
Preparation Methods
Rubidium cation Rb-82 is typically produced using a strontium-82/rubidium-82 generator. Strontium-82, which is produced in particle accelerators, decays by electron capture to form rubidium-82 . The generator contains strontium-82 adsorbed on stannic oxide in a lead-shielded column, which provides a means for obtaining sterile, nonpyrogenic solutions of rubidium chloride . The elution process involves passing a saline solution through the generator to extract rubidium-82 .
Chemical Reactions Analysis
Rubidium cation Rb-82 undergoes several types of chemical reactions, including:
Oxidation: Rubidium can react with oxygen to form rubidium oxide (Rb2O).
Reduction: Rubidium can be reduced from its ionic form (Rb+) to its metallic form (Rb).
Substitution: Rubidium can participate in substitution reactions, where it replaces another cation in a compound.
Common reagents and conditions used in these reactions include hydrogen gas for reduction and water for substitution reactions. Major products formed from these reactions include rubidium hydride (RbH) and rubidium hydroxide (RbOH) .
Scientific Research Applications
Rubidium cation Rb-82 has several scientific research applications:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Utilized in biological studies to trace the movement of ions within cells.
Medicine: Primarily used in myocardial perfusion imaging to evaluate blood flow in the heart
Industry: Employed in the production of specialized glass and ceramics.
Mechanism of Action
Rubidium cation Rb-82 mimics the behavior of potassium ions due to its similar ionic radius. Once administered, it is rapidly extracted by myocardial cells in proportion to blood flow. This compound participates in the sodium-potassium ion exchange pumps present in cell membranes, which helps in visualizing areas of infarction or ischemia in the myocardium .
Comparison with Similar Compounds
Rubidium cation Rb-82 is often compared with other radioactive isotopes used in medical imaging, such as:
Thallium-201: Used in single-photon emission computed tomography (SPECT) imaging.
Technetium-99m: Widely used in various types of nuclear medicine imaging.
This compound is unique due to its short half-life, which allows for rapid imaging and minimal radiation exposure to patients .
Properties
Molecular Formula |
Rb+ |
|---|---|
Molecular Weight |
81.91821 g/mol |
IUPAC Name |
rubidium-82(1+) |
InChI |
InChI=1S/Rb/q+1/i1-3 |
InChI Key |
NCCSSGKUIKYAJD-OIOBTWANSA-N |
Isomeric SMILES |
[82Rb+] |
Canonical SMILES |
[Rb+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


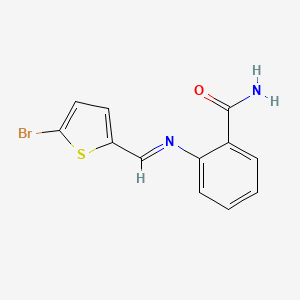

![[(4E,6E,9R,10E,12R,13S,16R,17S)-13-hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10788614.png)
![(2R,6R)-6-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B10788615.png)
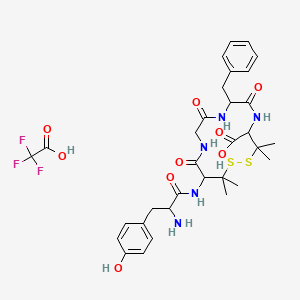
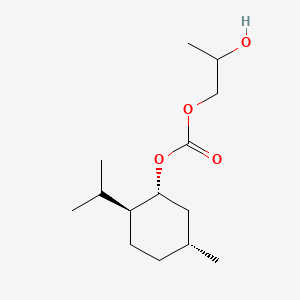
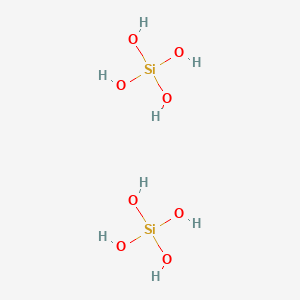
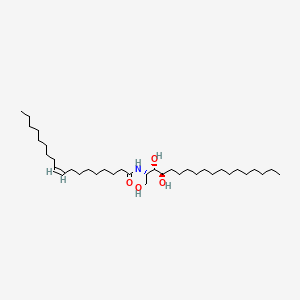
![N-[(2S)-3-amino-2-({3-methyl-N-[(2E,4Z)-8-methyldeca-2,4-dienoyl]-L-alpha-aspartyl}amino)butanoyl]-D-valyl-L-lysyl-3-hydroxy-L-alpha-aspartyl-L-alpha-aspartylglycyl-3-methyl-D-alpha-aspartyl-L-valyl-(4R)-4-methyl-L-proline](/img/structure/B10788644.png)
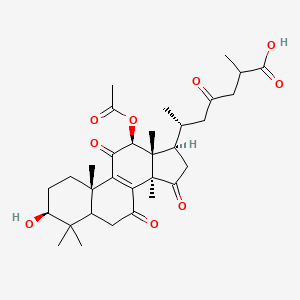

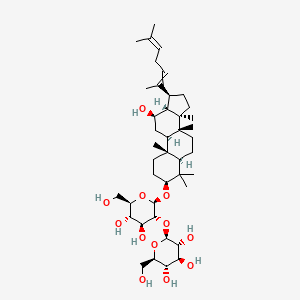
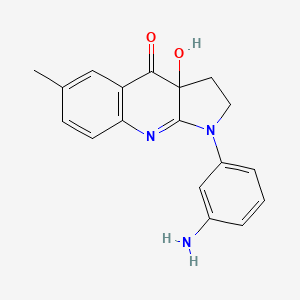
![[(4E,6Z,8S,10E,12S,13R,14S,16S,17R)-13-hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10788671.png)
